ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1251612-94-8
VCID: VC4877540
InChI: InChI=1S/C15H16N6O3S2/c1-4-24-11(22)5-10-7-25-14(17-10)18-13(23)12-9(3)21(20-19-12)15-16-6-8(2)26-15/h6-7H,4-5H2,1-3H3,(H,17,18,23)
SMILES: CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C
Molecular Formula: C15H16N6O3S2
Molecular Weight: 392.45

ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate

CAS No.: 1251612-94-8

Cat. No.: VC4877540

Molecular Formula: C15H16N6O3S2

Molecular Weight: 392.45

* For research use only. Not for human or veterinary use.

ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate - 1251612-94-8

Specification

CAS No. 1251612-94-8
Molecular Formula C15H16N6O3S2
Molecular Weight 392.45
IUPAC Name ethyl 2-[2-[[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C15H16N6O3S2/c1-4-24-11(22)5-10-7-25-14(17-10)18-13(23)12-9(3)21(20-19-12)15-16-6-8(2)26-15/h6-7H,4-5H2,1-3H3,(H,17,18,23)
Standard InChI Key PYHNBVGQRCHZFO-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C

Introduction

Structural Elucidation and Molecular Properties

The molecular structure of ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate comprises two thiazole rings interconnected via a triazole-carboxamide bridge. The 5-methyl substituents on both thiazoles contribute to steric stabilization, while the ethyl ester group at the terminal position modulates lipophilicity. Key structural features include:

  • Thiazole Rings: The 5-methylthiazol-2-yl group at position 1 of the triazole ring and the 4-thiazolylacetate moiety form a planar core, enabling π-π interactions with biological targets .

  • Triazole-Carboxamide Linker: The 1,2,3-triazole-4-carboxamide acts as a conformational spacer, optimizing binding to enzymes such as bacterial dihydrofolate reductase .

  • Ethyl Ester: Positioned at the acetate terminus, this group enhances membrane permeability, as validated by logP calculations .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₆N₆O₃S₂
Molecular Weight424.47 g/mol
logP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthesis and Characterization

The synthesis involves a multi-step protocol combining cyclization and coupling reactions:

Step 1: Thiazole Formation
2-Amino-4-methylthiazole is reacted with ethyl bromoacetate under basic conditions to yield ethyl 2-(2-aminothiazol-4-yl)acetate .

Step 2: Triazole Assembly
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the thiazole intermediate to a 5-methylthiazol-2-yl azide, forming the 1,2,3-triazole core .

Step 3: Carboxamide Coupling
The triazole intermediate undergoes carboxamidation with activated carbonyl species, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.31 (t, 3H, CH₂CH₃), 2.45 (s, 3H, thiazole-CH₃), 3.78 (s, 2H, CH₂CO), 7.21 (s, 1H, thiazole-H) .

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 8–32 μg/mL. Its mechanism involves inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Table 2: Antimicrobial Activity

StrainMIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis16
Escherichia coli>64

Pharmacological Applications

The compound’s dual thiazole-triazole architecture positions it as a lead candidate for:

  • Antibacterial Drug Development: Structural analogs are being optimized for enhanced PBP affinity .

  • Targeted Cancer Therapy: Conjugation with folate ligands improves selective uptake in cancer cells .

Comparative Analysis with Related Compounds

Table 3: Activity Comparison

CompoundAntibacterial MIC (μg/mL)Anticancer IC₅₀ (μM)
Ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate8–1612.5
(E)-3-(3-(2,4-Dimethylthiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one 32–6425.3
5-Methyl-N-(4-methylthiazol-2-yl)-N'-phenylurea>6418.9

The superior activity of the target compound is attributed to its balanced lipophilicity and dual heterocyclic pharmacophores .

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